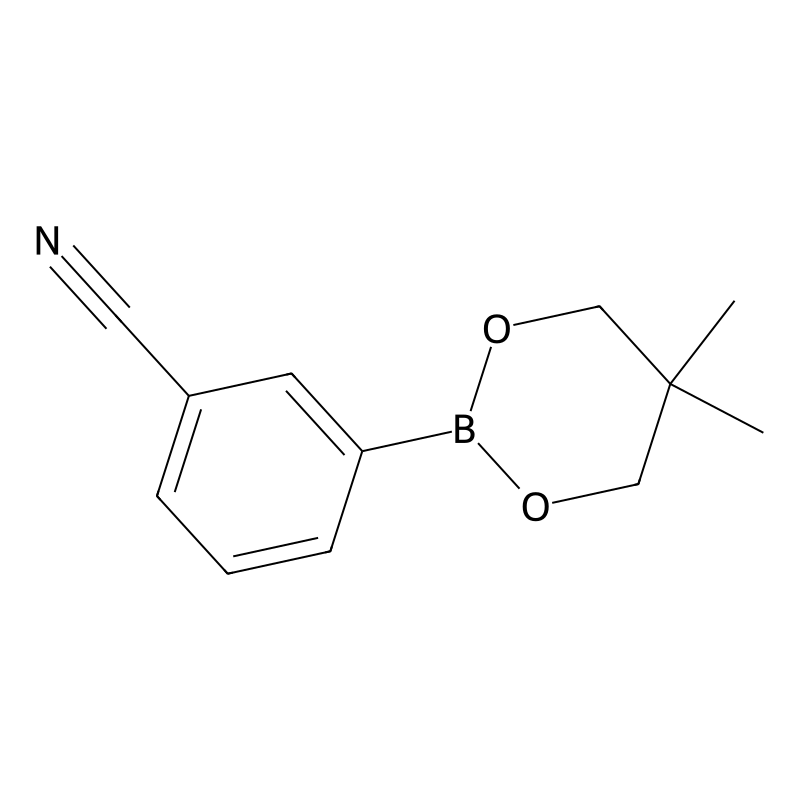

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, also known as 3-cyanophenylboronic acid neopentyl ester, is a valuable building block in organic synthesis. Its presence of a cyano group (C≡N) and a pinacol boronate ester (B(OR)₂) makes it a versatile intermediate for various coupling reactions, particularly Suzuki-Miyaura couplings []. These reactions allow the formation of carbon-carbon bonds between the boron atom and various aryl or vinyl halides, enabling the construction of complex organic molecules [].

Studies have demonstrated the application of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in the synthesis of diverse compounds, including:

- Heterocyclic compounds: such as pyrazoles, which are essential components in pharmaceuticals and functional materials [].

- Pharmaceutical derivatives: including potential antitumor agents [].

- Fluorescent probes: for biological imaging [].

Medicinal Chemistry:

The cyano group present in 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been explored for its potential medicinal properties. Some studies suggest that the introduction of a cyano group into a molecule can enhance its biological activity []. However, further research is necessary to fully understand the specific effects of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in this context.

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has the molecular formula C${12}$H${14}$BNO$_{2}$ and a molecular weight of approximately 245.08 g/mol. It features a benzonitrile moiety substituted with a 5,5-dimethyl-1,3,2-dioxaborinan group. This structure combines the properties of both the benzonitrile and the dioxaborinane, which can enhance its reactivity and solubility in various organic solvents .

- Nucleophilic Substitution Reactions: The boron atom can act as a Lewis acid, facilitating nucleophilic attacks.

- Cross-Coupling Reactions: It can be utilized in Suzuki coupling reactions due to the presence of the boron atom.

- Hydrolysis: The dioxaborinane moiety can undergo hydrolysis under acidic or basic conditions, releasing boric acid derivatives .

The synthesis of 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves multi-step organic reactions. Key methods include:

- Formation of Dioxaborinane: Initial synthesis may involve creating the dioxaborinane framework through reactions involving boron reagents and suitable carbonyl compounds.

- Nitration or Substitution Reactions: Subsequent steps involve introducing the benzonitrile group through nitration or substitution reactions with appropriate substrates .

This compound has potential applications in various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Material Science: Due to its unique properties, it may be utilized in developing new materials with specific electronic or optical characteristics.

- Pharmaceuticals: Its structural characteristics could make it a candidate for drug development targeting specific biological pathways .

Interaction studies are crucial for understanding how 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile interacts with other biological molecules. While specific interaction studies for this compound are sparse, compounds with similar structures have been shown to interact with proteins and enzymes effectively. This suggests that further studies could reveal its potential as a bioactive agent or inhibitor in biochemical pathways.

Several compounds share structural similarities with 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Similarity Index | Key Features |

|---|---|---|---|

| 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | C${13}$H${16}$BNO$_{3}$ | 0.70 | Different substitution pattern on the benzene ring |

| 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile | C${12}$H${14}$BNO$_{2}$ | 0.74 | Lacks dimethyl groups |

| 4-Cyano-2-methoxyphenylboronic acid | C${10}$H${10}$BNO$_{4}$ | 0.76 | Contains methoxy group instead of dioxaborinane |

| 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | C${15}$H${20}$BNO$_{4}$ | 0.70 | Hydroxy group introduces different reactivity |

The unique combination of the dioxaborinane structure and the benzonitrile moiety in 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile sets it apart from these similar compounds by potentially enhancing its reactivity and biological activity.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant